MMP-2 vs. MMP-9 Selectivity Profile in Standardized Enzymatic Assays
The compound demonstrates a >17-fold selectivity for human MMP-2 over MMP-9, a differentiation that is quantifiable and potentially critical for avoiding off-target effects in therapeutic applications [1]. In a standardized esterase assay, the IC50 for MMP-2 was determined to be 1.26 µM, while for MMP-9 the IC50 was 21.9 µM under identical assay conditions [1]. This selectivity profile distinguishes it from other pyrazole-based MMP inhibitors, which often show broader or different selectivity patterns.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.26 µM (MMP-2); IC50 = 21.9 µM (MMP-9) |
| Comparator Or Baseline | Internal baseline: MMP-2 vs. MMP-9 |
| Quantified Difference | 17.4-fold higher potency for MMP-2 over MMP-9 |
| Conditions | Inhibition of APMA-activated human recombinant MMP2 or MMP9 incubated for 5 mins using 4-nitrophenylacetate substrate by esterase assay |
Why This Matters
This data quantifies the compound's inherent selectivity, which is essential for scientists developing targeted therapies where MMP-2 inhibition is desired but MMP-9 inhibition should be minimized to reduce potential side effects.
- [1] BindingDB. Entry for BDBM50124122 (CHEMBL3622800). IC50 data for human MMP-2 (1.26E+3 nM) and MMP-9 (2.19E+4 nM). Accessed April 21, 2026. View Source
